N-Methyltryptamine

Catalog No.
S604731
CAS No.
61-49-4
M.F
C11H14N2
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyltryptamine

CAS Number

61-49-4

Product Name

N-Methyltryptamine

IUPAC Name

2-(1H-indol-3-yl)-N-methylethanamine

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C11H14N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,12-13H,6-7H2,1H3

InChI Key

NCIKQJBVUNUXLW-UHFFFAOYSA-N

SMILES

CNCCC1=CNC2=CC=CC=C21

Solubility

26.1 [ug/mL]

Synonyms

2-(1H-indol-3-yl)-N-methylethanamine, N-methyltryptamine, N-methyltryptamine hydrochloride, N-methyltryptamine oxalate

Canonical SMILES

CNCCC1=CNC2=CC=CC=C21

Presence and Potential as a Biomarker:

N-Methyltryptamine (NMT) is a naturally occurring indoleamine found in trace amounts in the human body and various plant species, including Virola, Acacia, Mimosa, and Desmanthus []. It has been identified as a metabolite of the essential amino acid L-tryptophan []. While research into its biological function is limited, some studies suggest it could serve as a potential biomarker for the consumption of specific foods containing NMT [].

Forensic Applications:

NMT shares some structural similarities with other controlled substances like Alpha-methyltryptamine (AMT). Due to this, it is classified as a Schedule I controlled substance in the United States []. This classification restricts research access and hinders extensive investigation into its potential forensic applications. However, due to its close relation to other psychoactive substances, developing reliable detection methods for NMT could be valuable in forensic settings [].

N-Methyltryptamine is a naturally occurring alkaloid belonging to the tryptamine class of compounds. Its chemical formula is C₁₁H₁₄N₂, with a molar mass of 174.247 g·mol⁻¹. It is biosynthesized in the human body from tryptamine through the action of specific N-methyltransferase enzymes, notably indolethylamine N-methyltransferase. This compound can be found in various plant species, including Virola, Acacia, Mimosa, and Desmanthus, often alongside other related tryptamines like N,N-Dimethyltryptamine and 5-Methoxy-N,N-Dimethyltryptamine .

That can modify its structure and functionality. For instance, when subjected to benzoylation followed by oxidation with potassium permanganate, N-Benzoyl-N-Methyltryptamine can be synthesized . Additionally, N-Methyltryptamine has been shown to interact with various receptors in the body, including acting as an antagonist at the serotonin receptor 5-HT7 .

The biological activity of N-Methyltryptamine is notable but complex. While it does not produce psychoactive effects when taken orally due to extensive first-pass metabolism, it exhibits psychoactivity when vaporized at doses between 50–100 mg. The effects last approximately 45–70 minutes, with visual effects lasting about 15–30 seconds. The primary effects are non-visual . Furthermore, N-Methyltryptamine has been suggested to play roles in neurotransmission and may be involved in various physiological processes .

N-Methyltryptamine can be synthesized through various methods:

  • Biosynthesis: Naturally synthesized in the body from tryptamine via N-methyltransferase enzymes.
  • Chemical synthesis: Laboratory synthesis can involve reactions such as methylation of tryptamine using methyl iodide or other methylating agents .

N-Methyltryptamine has several applications:

  • Research: It is studied for its potential roles in neurotransmission and its interactions with serotonin receptors.
  • Psychoactive use: Although less common than other tryptamines like N,N-Dimethyltryptamine, it is sometimes explored for its psychoactive properties in specific contexts.
  • Pharmaceuticals: Due to its receptor activity, it may have potential therapeutic applications that warrant further investigation .

Research into the interactions of N-Methyltryptamine focuses on its effects on serotonin receptors and other neurotransmitter systems. Studies suggest that it may act as an antagonist at the serotonin receptor 5-HT7, which could influence mood and cognition . Further exploration into its pharmacodynamics is needed to fully understand its potential therapeutic implications.

N-Methyltryptamine shares structural similarities with several other compounds in the tryptamine family. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityPsychoactive EffectsNatural Sources
N,N-DimethyltryptamineHighStrongVarious plants
5-Methoxy-N,N-DimethyltryptamineHighModerateMimosa hostilis
N-EthyltryptamineModerateMildLess common
Alpha-MethyltryptamineModerateMildSynthetic

N-Methyltryptamine is unique due to its specific biosynthetic pathway and lower psychoactive profile compared to its more well-known relatives like N,N-Dimethyltryptamine. It also exists naturally in human urine, indicating a potential endogenous role that sets it apart from many synthetic analogs .

Physical Description

Solid

XLogP3

2.1

Melting Point

88.0 °C
87-89°C

UNII

6FRL4L3Z7V

Related CAS

942-27-8 (hydrochloride)

Other CAS

61-49-4

Wikipedia

N-methyltryptamine

Dates

Modify: 2023-08-15
1.Schmid, C.L., and Bohn, L.M. Serotonin, but not N-methyltryptamines, activates the serotonin 2A receptor via a β-arrestin2/Src/Akt signaling complex in vivo. Journal of Neuroscience 30(40), 13513-13524 (2010).

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